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Compound of Interest

Compound Name: (R)-4-(1-aminoethyl)phenol

Cat. No.: B181506

Disclaimer: Experimental spectroscopic data for (R)-4-(1-aminoethyl)phenol is not readily
available in publicly accessible scientific databases. The data presented herein is a
combination of predicted values from computational models and expected values based on the
chemical structure and known spectroscopic principles for similar compounds. This guide is
intended to serve as a reference for researchers and professionals in drug development for the
analysis of this compound.

Introduction

(R)-4-(1-aminoethyl)phenol is a chiral organic compound with potential applications in
pharmaceutical and chemical research. Its structure, featuring a phenol group, a chiral
ethylamine substituent, and an aromatic ring, gives rise to a distinct spectroscopic fingerprint.
This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental
protocols for acquiring such data are also included, along with a workflow diagram for the
spectroscopic analysis process.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (R)-4-(1-
aminoethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted *H NMR Data

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.1-7.3 Doublet 2H Ar-H (ortho to -OH)
~6.7-6.9 Doublet 2H Ar-H (meta to -OH)
~4.1-4.3 Quartet 1H CH-NH:2
~1.3-15 Doublet 3H CHs
Variable Broad Singlet 3H -OH, -NH:2
Predicted 13C NMR Data
Solvent: CDCIs, Reference: TMS (0 ppm)
Chemical Shift (8) ppm Assighment

~155 Ar-C (ipso, attached to -OH)
~130 Ar-C (ipso, attached to -CH)
~128 Ar-CH (ortho to -OH)
~115 Ar-CH (meta to -OH)
~50 CH-NH2
~25 CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (phenol), N-H

3400 - 3200 Strong, Broad ]

stretch (amine)
3100 - 3000 Medium C-H stretch (aromatic)
3000 - 2850 Medium C-H stretch (aliphatic)
1620 - 1580 Medium C=C stretch (aromatic ring)
1520 - 1480 Strong C=C stretch (aromatic ring)
1260 - 1200 Strong C-O stretch (phenol)
1100 - 1000 Medium C-N stretch

C-H bend (para-disubstituted
850 - 810 Strong )

aromatic)

Mass Spectrometry (MS)
miz Relative Intensity Assighment
137 Moderate [M]* (Molecular lon)
122 High [M - CHs]*
) [M - C2HaN]* (loss of

107 High ) .

ethylamine radical)
94 Moderate [CeHsOH]*
77 Moderate [CeHs]+

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-4-(1-aminoethyl)phenol in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a standard 5 mm NMR
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tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the instrument to achieve optimal magnetic field homogeneity.

o Set the appropriate acquisition parameters for H and 3C NMR, including pulse sequence,
acquisition time, relaxation delay, and number of scans. For 3C NMR, a proton-decoupled
sequence is typically used.

o Data Acquisition: Acquire the *H NMR spectrum, followed by the 13C NMR spectrum.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal at O ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).
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o Data Acquisition: Place the prepared sample in the spectrometer's sample holder and
acquire the IR spectrum.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrument Setup:

o Use a mass spectrometer with an appropriate ionization source, such as Electrospray
lonization (ESI) or Electron Impact (El).

o For ESI, the sample solution is infused directly or via a liquid chromatograph.

o For El, the sample is typically introduced via a gas chromatograph or a direct insertion
probe.

o Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan the desired mass-to-
charge (m/z) range.

o Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound like (R)-4-(1-aminoethyl)phenol.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (R)-4-(1-
aminoethyl)phenol.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
(R)-4-(1-aminoethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181506#spectroscopic-data-nmr-ir-mass-spec-for-r-
4-1-aminoethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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